2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and an indoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring under basic conditions.
Introduction of the Fluorophenyl Group: Coupling the thiazole intermediate with 4-fluoroaniline using a palladium-catalyzed cross-coupling reaction.
Attachment of the Indoline Moiety: Reacting the intermediate with indoline under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-Chlorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- 2-(2-((4-Methylphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
Uniqueness
The presence of the fluorophenyl group in 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSTMFAZIWYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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